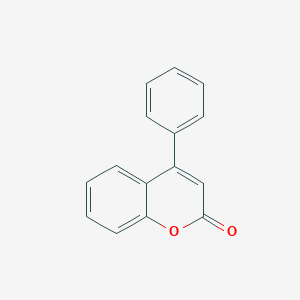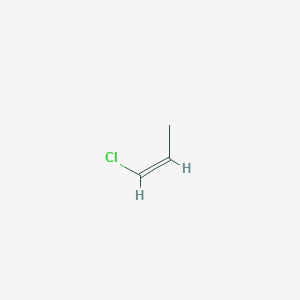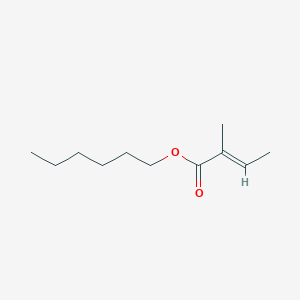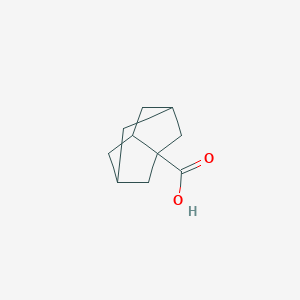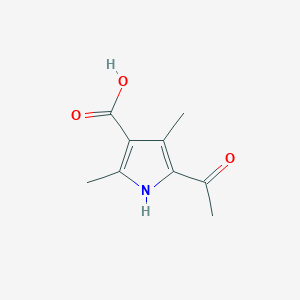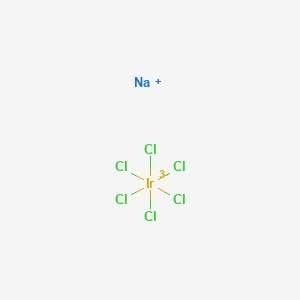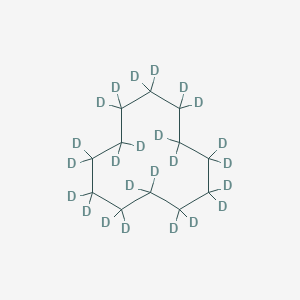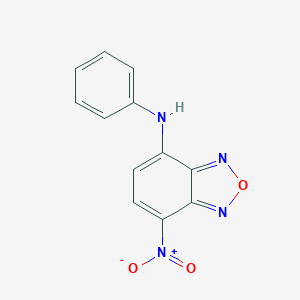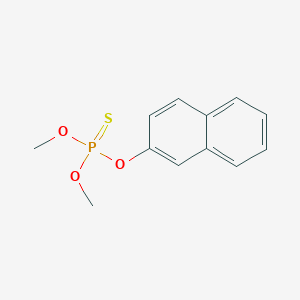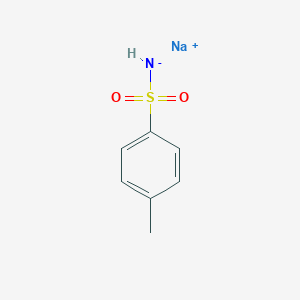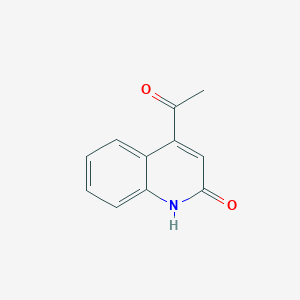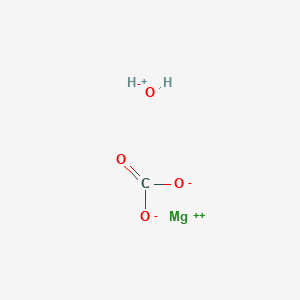
Magnesium hydroxycarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium hydroxycarbonate (MHC) is a mineral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MHC is a naturally occurring mineral that is found in various geological formations, including caves, karst systems, and groundwater. In recent years, MHC has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science.
作用機序
The mechanism of action of Magnesium hydroxycarbonate is not well understood, but it is believed to involve the formation of complexes with heavy metals and other pollutants, resulting in their removal from contaminated water sources. In pharmaceuticals, Magnesium hydroxycarbonate is believed to neutralize stomach acid, resulting in the relief of acid-related symptoms.
生化学的および生理学的効果
The biochemical and physiological effects of Magnesium hydroxycarbonate are not well understood, but it is believed to be relatively safe and non-toxic. However, further studies are needed to fully understand the potential health effects of Magnesium hydroxycarbonate.
実験室実験の利点と制限
The advantages of using Magnesium hydroxycarbonate in lab experiments include its low cost, availability, and ease of synthesis. However, the limitations of using Magnesium hydroxycarbonate in lab experiments include its low stability and potential variability in composition.
将来の方向性
There are many potential future directions for the study of Magnesium hydroxycarbonate, including:
1. Further studies on the mechanism of action of Magnesium hydroxycarbonate in environmental remediation and pharmaceuticals.
2. Development of new synthesis methods for Magnesium hydroxycarbonate with improved stability and purity.
3. Investigation of the potential health effects of Magnesium hydroxycarbonate in humans and animals.
4. Development of new applications for Magnesium hydroxycarbonate in material science, including its use as a flame retardant and as a filler in polymer composites.
5. Investigation of the potential use of Magnesium hydroxycarbonate in other fields, including agriculture and biotechnology.
Conclusion:
In conclusion, Magnesium hydroxycarbonate is a mineral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Magnesium hydroxycarbonate has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science. Further studies are needed to fully understand the potential health effects of Magnesium hydroxycarbonate and to develop new applications for this promising compound.
合成法
Magnesium hydroxycarbonate can be synthesized through various methods, including chemical precipitation, hydrothermal synthesis, and biomineralization. Chemical precipitation involves mixing magnesium and carbonate ions in a solution under controlled conditions, resulting in the formation of Magnesium hydroxycarbonate. Hydrothermal synthesis involves heating the reactants under high pressure, resulting in the formation of Magnesium hydroxycarbonate. Biomineralization involves the use of microorganisms to synthesize Magnesium hydroxycarbonate, which has gained significant attention due to its potential use in environmental remediation.
科学的研究の応用
Magnesium hydroxycarbonate has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science. In environmental remediation, Magnesium hydroxycarbonate has been shown to be effective in removing heavy metals and other pollutants from contaminated water sources. In pharmaceuticals, Magnesium hydroxycarbonate has been studied for its potential use as an antacid and as a drug delivery system. In material science, Magnesium hydroxycarbonate has been studied for its potential use as a flame retardant and as a filler in polymer composites.
特性
CAS番号 |
16509-24-3 |
|---|---|
製品名 |
Magnesium hydroxycarbonate |
分子式 |
CH2MgO4 |
分子量 |
102.33 g/mol |
IUPAC名 |
magnesium;hydron;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
InChIキー |
OUHCLAKJJGMPSW-UHFFFAOYSA-L |
SMILES |
[H+].C(=O)([O-])[O-].[OH-].[Mg+2] |
正規SMILES |
[H+].C(=O)([O-])[O-].[OH-].[Mg+2] |
その他のCAS番号 |
23389-33-5 |
同義語 |
anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



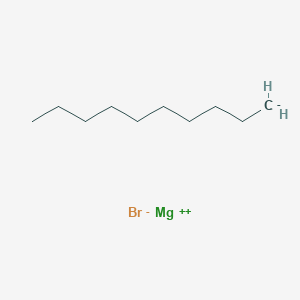
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
